molecular formula C7H14N2 B1371007 1-Cyclopropylpyrrolidin-3-amine CAS No. 936221-78-2

1-Cyclopropylpyrrolidin-3-amine

Cat. No. B1371007
CAS RN: 936221-78-2
M. Wt: 126.2 g/mol
InChI Key: PISMTKYGUDKXTE-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrrolidin-3-amine is a chemical compound with the CAS Number: 936221-78-2 . It has a molecular weight of 126.2 . The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Cyclopropylpyrrolidin-3-amine, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpyrrolidin-3-amine is represented by the linear formula C7H14N2 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Physical And Chemical Properties Analysis

1-Cyclopropylpyrrolidin-3-amine has a molecular weight of 126.2 . The compound is predicted to have a boiling point of 173.7±8.0 °C and a density of 1.104±0.06 g/cm3 . The pKa value is predicted to be 9.96±0.40 .

Scientific Research Applications

Drug Discovery and Development

1-Cyclopropylpyrrolidin-3-amine: is a valuable compound in medicinal chemistry, particularly due to the presence of the pyrrolidine ring. This saturated five-membered ring structure is frequently used to create novel biologically active compounds. Its non-planarity and the possibility of introducing stereochemistry make it an excellent scaffold for drug candidates . The compound’s ability to efficiently explore pharmacophore space due to its sp3-hybridization is particularly beneficial in the design of new drugs with diverse biological profiles.

Material Science

In the realm of materials science, 1-Cyclopropylpyrrolidin-3-amine serves as a building block in the synthesis of polymers, catalysts, sensors, and nanomaterials. Its unique properties contribute significantly to the design and fabrication of functional materials, enabling advancements in various applications .

Green Chemistry

The synthesis of pyrrolidines, including 1-Cyclopropylpyrrolidin-3-amine , can be enhanced by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry by reducing reaction times and potentially lowering the environmental impact .

Chemical Synthesis

As a versatile amine, 1-Cyclopropylpyrrolidin-3-amine is used in chemical synthesis to introduce nitrogen-containing groups into molecules. This is crucial for the creation of various synthetic intermediates that are foundational in the production of a wide range of chemical products .

Biological Studies

The compound’s role in biological studies is significant due to its potential as a precursor for bioactive molecules. It can be used to synthesize derivatives that have applications in understanding biological pathways and processes .

Pharmacological Research

1-Cyclopropylpyrrolidin-3-amine: and its derivatives are of interest in pharmacological research for their diverse biological activities. These activities include potential therapeutic effects, which are explored through structure-activity relationship (SAR) studies to optimize drug efficacy and safety .

Analytical Chemistry

In analytical chemistry, 1-Cyclopropylpyrrolidin-3-amine can be utilized as a reagent or a standard in the development of analytical methods. Its well-defined structure and properties make it suitable for use in calibration and validation processes .

Agricultural Chemistry

Indole derivatives, which can be synthesized from compounds like 1-Cyclopropylpyrrolidin-3-amine , play a role in agricultural chemistry as plant growth regulators and pesticides. Their ability to influence plant hormone pathways makes them valuable in crop management strategies .

Future Directions

While specific future directions for 1-Cyclopropylpyrrolidin-3-amine are not mentioned in the available literature, pyrrolidine derivatives are of significant interest in medicinal chemistry . They are used to obtain compounds for the treatment of various human diseases . This suggests that 1-Cyclopropylpyrrolidin-3-amine could potentially be explored for its medicinal properties in future research.

properties

IUPAC Name

1-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMTKYGUDKXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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